

# Taste Masking Strategies for Ribociclib

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## Compound Focus: Ribociclib Succinate

CAS No.: 1374639-75-4

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The bitter taste of Ribociclib, a BCS Class IV drug with low solubility and permeability, poses a significant challenge for developing patient-friendly oral formulations, especially for pediatric populations [1] [2]. The table below summarizes two primary technical strategies identified in the literature.

| Strategy   | Mechanism of Action   | Key Findings/Composition   | Experimental Evidence  |
|--|---|--|--|
| <b>Cucurbit[7]uril (CB[7]) Inclusion Complex</b> [2] | Forms a 1:1 host-guest inclusion complex, encapsulating the drug molecule to prevent interaction with taste receptors.                          | • Confirmed 1:1 binding stoichiometry. • Characterized in solution and co-amorphous solid preformulations. • Potential to improve solubility and stability alongside taste masking.                                    | • <b><sup>1</sup>H NMR &amp; UV-vis Titration:</b> Confirmed complex formation and stability constant. • <b>Isothermal Titration Calorimetry (ITC):</b> Measured binding affinity and thermodynamic parameters. • <b>MALDI-TOF Mass Spectrometry:</b> Verified the 1:1 stoichiometry of the complex.   |
| <b>Powder for Oral Solution (PFOS)</b> [1]           | A powder blend designed for reconstitution; uses physical encapsulation and pH adjustment to minimize drug solubility in saliva and mask taste. | • Contains acidifying agents (e.g., citric acid) to adjust pH for stability and solubility. • Includes sweeteners and flavors for palatability. • Designed to be reconstituted with water by the patient or caregiver. | • <b>Patent Example (WO2023144684A1):</b> Describes a formulation with <b>Ribociclib succinate</b> , citric acid, sucrose, and flavoring agents. • <b>Process:</b> Involves dry mixing powders, filling into sachets or bottles, and reconstituting with a specified water volume to create a stable oral solution (e.g., 10 mg/mL or 30 mg/mL). |

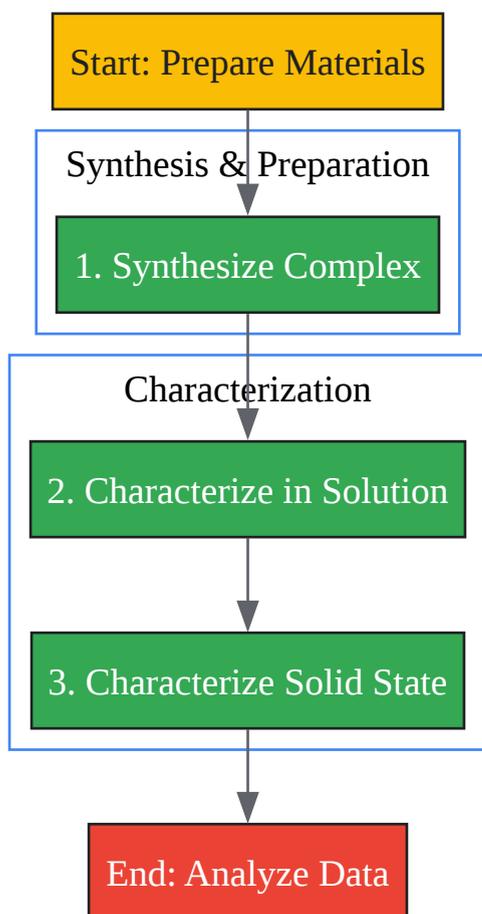
## Experimental Protocols for Taste Masking

Here are detailed methodologies for developing and evaluating the two primary taste-masking strategies for ribociclib.

### Protocol 1: Preparing CB[7] Inclusion Complexes

This protocol outlines the synthesis and characterization of a ribociclib-CB[7] inclusion complex, based on a combined experimental and computational study [2].

#### Workflow Diagram



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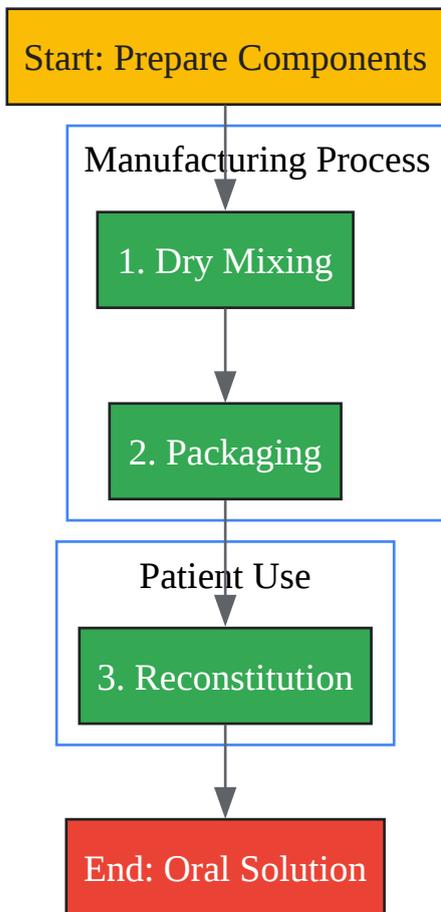
#### Detailed Steps

- **Synthesis of Inclusion Complex:** Prepare an aqueous solution of CB[7]. Add an equimolar amount of **ribociclib succinate** salt to the CB[7] solution. Stir the mixture for several hours at room temperature. Recover the solid complex, often in a co-amorphous form, via freeze-drying (lyophilization) [2].
- **Solution Characterization:**
  - **<sup>1</sup>H NMR Spectroscopy:** Analyze the complex in D<sub>2</sub>O. A significant upfield chemical shift for the proton signals of ribociclib indicates its encapsulation within the hydrophobic cavity of CB[7].
  - **UV-vis Spectroscopy Titration:** Titrate a fixed concentration of ribociclib with increasing concentrations of CB[7]. Monitor the change in absorbance to determine the binding constant (K).
  - **Isothermal Titration Calorimetry (ITC):** Titrate CB[7] into a ribociclib solution at a constant temperature. The heat change measured per injection is used to calculate the binding stoichiometry, affinity (K), and thermodynamic parameters ( $\Delta H$ ,  $\Delta S$ ).
- **Solid-State Characterization:** Use **Powder X-ray Diffraction (PXRD)** to confirm the formation of a new, distinct solid phase compared to the physical mixture of ribociclib and CB[7]. A halo pattern indicates an amorphous complex.

## Protocol 2: Formulating a Powder for Oral Solution (PFOS)

This protocol is derived from the patent detailing a stable, ready-to-reconstitute powder formulation for ribociclib [1].

### Workflow Diagram



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### Detailed Steps

- **Powder Blending:** Weigh **ribociclib succinate** and excipients. The typical composition includes:
  - **Active Pharmaceutical Ingredient (API): Ribociclib succinate.**
  - **Acidifying Agent:** Citric acid or malic acid to adjust the pH to an acidic range (e.g., ~2.0-4.0) for stability and solubility [1].
  - **Sweeteners:** Sucrose or other intense sweeteners to improve palatability.
  - **Flavors:** Natural or artificial flavors (e.g., berry, vanilla) to mask residual bitterness.
  - **Other Excipients:** May include solubility enhancers or stabilizers. Mix all components using a suitable dry blending process (e.g., tumbling mixer) to ensure content uniformity.
- **Packaging:** Fill the final powder blend into single or multi-dose sachets, or into a bottle, as per the intended design [1].
- **Reconstitution (by End-User):** The patient or caregiver adds a specified volume of water to the powder in the bottle or sachet and shakes well until fully dissolved to form an oral solution [1].

## Frequently Asked Questions (FAQs)

**Q1: Why is ribociclib particularly challenging for taste masking?** Ribociclib is intrinsically bitter and is classified as a BCS Class IV compound, meaning it has both low solubility and low permeability. This complicates formulation, as any taste-masking strategy must not further impede its absorption [1] [2].

**Q2: Beyond these two methods, what other general approaches can be explored?** The field of taste masking broadly includes:

- **Lipid-Based Systems:** Using emulsions or liposomes to encapsulate the bitter drug.
- **Polymer-Based Encapsulation:** Techniques like spray drying or coacervation with polymers to create a physical barrier.
- **Ion Exchange Resins:** Forming a complex that releases the drug in the stomach, not the mouth [3] [4]. These general methods may be applicable to ribociclib and represent areas for further research.

**Q3: How is the success of a taste-masking strategy evaluated in a laboratory setting?** While human sensory panels are the gold standard, preliminary lab evaluations include:

- **In Vitro Drug Release in Simulated Saliva:** Measuring the amount of drug released in a simulated salivary fluid over a short period (a few minutes). A successful system will show minimal drug release.
- **Electronic Tongue:** An analytical instrument that uses sensor arrays to detect tastes and can be used to compare the taste profile of a masked formulation against a pure drug solution [3].

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